tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
Description
Properties
Molecular Formula |
C16H29NO5 |
|---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H29NO5/c1-11(2)12(9-10-18)17(13(19)21-15(3,4)5)14(20)22-16(6,7)8/h10-12H,9H2,1-8H3/t12-/m1/s1 |
InChI Key |
OKCLXORZKHYOOR-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- (3R)-4-methylpentan-3-amine or its derivatives serve as the chiral amine precursor.
- Boc anhydride or tert-butyl chloroformate for Boc protection.
- Oxidizing agents or keto group precursors for installation of the 1-oxo group.
- Suitable bases and solvents for carbamate formation.
Stepwise Synthetic Procedure
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amine with Boc group | Boc2O (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Forms N-Boc protected amine, stabilizes the amine for further reactions |
| 2 | Carbamate formation | Reaction of N-Boc amine with tert-butyl chloroformate or carbamoyl chloride, base (e.g., N-methylmorpholine), solvent (e.g., acetonitrile) | Generates tert-butyl carbamate linkage with retention of stereochemistry |
| 3 | Introduction of keto group | Oxidation of alcohol precursor or direct acylation | Methods include Swern oxidation or Dess–Martin periodinane oxidation for sensitive substrates |
| 4 | Purification | Extraction, crystallization or chromatography | To isolate pure tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
Representative Reaction Conditions from Literature and Patents
A patent (US10544189B2) related to similar carbamate derivatives describes the use of:
- Polar aprotic solvents such as acetonitrile or dichloromethane.
- Organic bases like N-methylmorpholine or triethylamine to neutralize HCl generated during carbamate formation.
- Temperature control between 0 °C and room temperature to maintain stereochemical integrity.
- Reaction times ranging from 1 to 24 hours depending on reagent and scale.
The reaction mixture is typically stirred under nitrogen atmosphere to prevent moisture and oxidative degradation. Workup involves aqueous washes, drying over anhydrous salts, and concentration under reduced pressure followed by purification.
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography using gradients of ethyl acetate/hexanes.
- Crystallization : From solvents such as ethyl acetate or isopropanol for purity enhancement.
- Spectroscopy : NMR (1H, 13C), IR, and MS to confirm structure and stereochemistry.
- Chiral HPLC : To verify enantiomeric purity of the (3R)-isomer.
Summary Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile | Polar aprotic solvents preferred |
| Base | Triethylamine, N-methylmorpholine | Neutralizes acid byproducts |
| Temperature | 0 °C to 25 °C | Maintains stereochemical integrity |
| Reaction Time | 1–24 hours | Depends on reagent reactivity |
| Atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |
| Purification | Chromatography, crystallization | Ensures compound purity >95% |
| Yield | 60–85% (typical) | Varies with scale and conditions |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂), and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is widely used in scientific research due to its versatility:
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate involves the formation of stable carbamate bonds. These bonds protect amine groups from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural analogs and their pharmacological properties, based on evidence:
Key Observations:
Halogenated Groups: Chlorophenyl or bromophenyl substitutions (e.g., in and ) are often associated with altered toxicity profiles but may enhance antitumor activity in certain contexts .
Toxicity Trends :
- Quaternary salts (e.g., methyl-substituted amines) generally exhibit higher toxicity than secondary or tertiary amines .
- Methoxy and hydroxy groups at positions 6 and 7 correlate with reduced toxicity in some analogs, as seen in dopamine derivatives .
Synthetic Accessibility: Compounds like 6-methoxy-1,2,3,4-tetrahydroisoquinoline HCl are synthesized via column chromatography (5:95 ethyl acetate/petroleum ether), a method adaptable to difluoromethyl-substituted variants .
Contradictions and Limitations:
- notes that 1-methyl substituents have minimal impact on blood pressure responses compared to unsubstituted analogs, but other studies (e.g., ) highlight significant pharmacological improvements with bulkier substituents like dimethylaminophenyl.
- While the target compound’s difluoromethyl group is unique, direct data on its effects are absent. Comparisons rely on extrapolation from halogenated or fluorinated analogs.
Biological Activity
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate, commonly referred to as Boc-protected carbamate, is a specialized organic compound primarily utilized in organic synthesis. Its biological activity is indirectly related to its role in the synthesis of various bioactive molecules rather than exhibiting direct physiological effects. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group that enhances its solubility and stability, alongside a carbamate linkage critical for its protective functions during synthesis. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₂₃N₃O₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 132471856 |
| Appearance | White to off-white solid |
Biological Activity
While this compound itself does not exhibit direct biological activity, it plays a crucial role as a protecting group in the synthesis of biologically active compounds. Protecting groups are essential in multi-step organic syntheses to prevent unwanted reactions at specific functional groups.
Protective Role in Synthesis
- Amines Protection : The compound protects amine functionalities, allowing for selective reactions without interference from the amine groups.
- Facilitation of Complex Synthesis : It enables chemists to manage multiple functional groups effectively during the synthesis of complex molecules.
Case Studies
Several studies have highlighted the utility of Boc-protected compounds in synthesizing pharmaceuticals:
- Synthesis of Anticancer Agents : Research has shown that derivatives of Boc-protected compounds can be synthesized to create potent anticancer agents. For instance, modifications to the Boc group have been employed in creating inhibitors for specific cancer pathways.
- Peptide Synthesis : The compound is frequently used in peptide synthesis as a protecting group for amino acids, facilitating the construction of peptides with desired biological activities.
Related Compounds
The following table lists some compounds related to this compound, showcasing their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C₉H₁₈N₂O₂ | Simpler structure without protective groups |
| N-(tert-butoxycarbonyl)glycine | C₇H₁₃NO₃ | Used as a building block in peptide synthesis |
| Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate | C₁₁H₂₁NO₃ | Similar functionality but less complex |
Research Findings
Research indicates that compounds with similar structures often exhibit biological activities due to their interactions with various biological targets. For example:
- Amino Acid Transport Studies : Some derivatives have been shown to interact with amino acid transporters, influencing uptake mechanisms in cancer cells, thereby enhancing therapeutic efficacy.
- In Vivo Studies : Investigations conducted on animal models have demonstrated that certain derivatives exhibit significant tumor uptake compared to their non-protected counterparts.
Summary of Findings
The following table summarizes key findings from various studies related to the biological activity of derivatives:
Q & A
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT | 85 | 98 | |
| Carbamate Coupling | DCC, HOBt, THF, 0°C | 78 | 95 |
Advanced: How does the (3R) stereochemistry influence reactivity in downstream transformations?
Methodological Answer:
The (3R) configuration affects:
- Steric Hindrance : The 4-methyl group creates steric bulk, influencing nucleophilic attack trajectories in peptide coupling or hydrolysis reactions. X-ray crystallography (e.g., SHELX-refined structures) reveals conformational preferences that correlate with reaction rates .
- Enzymatic Interactions : Chiral centers in similar carbamates show differential binding to proteases or kinases, as demonstrated via molecular docking studies .
Resolution of Data Contradictions : Conflicting NMR and crystallographic data on conformation can arise from dynamic equilibria in solution. Low-temperature NMR or NOESY experiments resolve such discrepancies .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 365.2) .
- X-ray Crystallography : SHELX-refined structures provide absolute configuration verification, critical for stereochemical assignments .
Advanced: How can racemization be minimized during Boc deprotection?
Methodological Answer:
Racemization risks arise under acidic Boc removal conditions (e.g., TFA/DCM). Mitigation strategies include:
- Low-Temperature Deprotection : Conduct reactions at –20°C to slow acid-catalyzed epimerization .
- Alternative Reagents : Use HCl in dioxane (4M) with shorter reaction times (30 min) to preserve stereochemical integrity .
- Monitoring : Chiral HPLC or circular dichroism (CD) post-deprotection verifies enantiopurity .
Basic: What are this compound’s primary applications in medicinal chemistry?
Methodological Answer:
- Intermediate in Peptide Synthesis : Serves as a protected leucine analog in solid-phase peptide synthesis (SPPS) .
- Enzyme Inhibition Studies : Acts as a substrate analog for serine hydrolases, with IC₅₀ values determined via fluorescence-based assays .
- Lead Optimization : Modifications at the 4-methyl or oxopentanyl groups enhance pharmacokinetic properties in preclinical models .
Advanced: How do computational methods predict biological activity for derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., HIV-1 protease). DockScore metrics correlate with experimental IC₅₀ values .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in binding pockets, identifying key hydrogen bonds with catalytic residues .
- QSAR Models : Hammett constants for substituents on the oxopentanyl chain predict logP and bioavailability .
Basic: What stability considerations apply during storage?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Moisture Sensitivity : Desiccants (silica gel) mitigate carbamate degradation in humid conditions .
- Light Exposure : Amber vials prevent UV-induced decomposition of the tert-butoxycarbonyl group .
Advanced: How does X-ray crystallography resolve conflicting conformational data from NMR?
Methodological Answer:
- Static vs. Dynamic Data : X-ray structures (ORTEP-3-refined) provide a "snapshot" of the lowest-energy conformation, while NMR captures dynamic equilibria. For example, crystallography may show a single chair conformation for the oxopentanyl ring, whereas NMR reveals puckering dynamics .
- Refinement Software : SHELXL-2018 refines disorder models, resolving ambiguities in electron density maps caused by rotational isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
